2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3R,5R)-
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Overview
Description
2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3R,5R)- is a complex organic compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 . This compound is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system. It is often used as a reagent in organic synthesis, particularly in the preparation of captopril analogs and inhibitors of angiotensin-converting enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3R,5R)- typically involves the use of photochemical reactions. One practical method includes the photochemical decomposition of CHF2-substituted pyrazolines . This approach is advantageous due to its simplicity, mild reaction conditions, and excellent functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3R,5R)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3R,5R)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3R,5R)- involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of angiotensin-converting enzyme, which plays a crucial role in regulating blood pressure . The compound’s bicyclic structure allows it to fit into the active site of the enzyme, thereby blocking its activity.
Comparison with Similar Compounds
Similar Compounds
- BOC-DL-Proline Ethyl Ester
- (1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide
- 2,2,2-Trifluoroacetic Acid
- (1S,3R,5S)-2-tert-Butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate
- 2-Azabicyclo[3.1.0]hexane-3-carbonitrile
Uniqueness
What sets 2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3R,5R)- apart from similar compounds is its specific bicyclic structure and the presence of a nitrogen atom within the ring system. This unique structure contributes to its effectiveness as a reagent and its ability to interact with specific molecular targets .
Properties
Molecular Formula |
C11H16NO4- |
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Molecular Weight |
226.25 g/mol |
IUPAC Name |
(1R,3R,5R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-4-6(7)5-8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/p-1/t6-,7-,8-/m1/s1 |
InChI Key |
VXIIZQXOIDYWBS-BWZBUEFSSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2C[C@@H]2C[C@@H]1C(=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC2CC1C(=O)[O-] |
Origin of Product |
United States |
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